molecular formula C12H10N4O4 B3336299 4,4'-Dinitrohydrazobenzene CAS No. 22719-28-4

4,4'-Dinitrohydrazobenzene

Cat. No.: B3336299
CAS No.: 22719-28-4
M. Wt: 274.23 g/mol
InChI Key: YYEMGPZOKZIEAB-UHFFFAOYSA-N
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Description

4,4’-Dinitrohydrazobenzene is an organic compound with the molecular formula C₁₂H₁₀N₄O₄ and a molecular weight of 274.2322 g/mol It is characterized by the presence of two nitro groups (-NO₂) attached to a hydrazobenzene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4’-Dinitrohydrazobenzene can be synthesized through the reduction of 4,4’-dinitroazobenzene. The reduction process typically involves the use of reducing agents such as sodium dithionite or zinc in the presence of an acid . The reaction conditions often include a controlled temperature and pH to ensure the selective reduction of the azo group to the hydrazo group without affecting the nitro groups.

Industrial Production Methods

Industrial production of 4,4’-Dinitrohydrazobenzene may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process. Additionally, the separation and purification of the product are crucial steps in the industrial production to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

4,4’-Dinitrohydrazobenzene undergoes various chemical reactions, including:

    Reduction: The compound can be further reduced to form 4,4’-diaminohydrazobenzene.

    Oxidation: It can be oxidized back to 4,4’-dinitroazobenzene.

    Substitution: The nitro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Reduction: Sodium dithionite, zinc, and acids like hydrochloric acid.

    Oxidation: Oxidizing agents such as potassium permanganate.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Reduction: 4,4’-Diaminohydrazobenzene.

    Oxidation: 4,4’-Dinitroazobenzene.

    Substitution: Various substituted hydrazobenzenes depending on the nucleophile used.

Scientific Research Applications

4,4’-Dinitrohydrazobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Investigated for its potential as a biochemical probe due to its ability to undergo redox reactions.

    Medicine: Explored for its potential use in drug development, particularly in the design of compounds with specific redox properties.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 4,4’-Dinitrohydrazobenzene involves its redox properties. The compound can undergo reduction and oxidation reactions, which can influence various biochemical pathways. The nitro groups can be reduced to amino groups, affecting the compound’s reactivity and interaction with other molecules. The molecular targets and pathways involved in its action are primarily related to its ability to participate in electron transfer reactions.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dinitroazobenzene: Similar structure but with an azo group instead of a hydrazo group.

    4,4’-Diaminohydrazobenzene: The fully reduced form with amino groups instead of nitro groups.

    Dinitrobenzenes: Compounds with two nitro groups attached to a benzene ring.

Uniqueness

4,4’-Dinitrohydrazobenzene is unique due to its combination of nitro and hydrazo groups, which confer distinct redox properties. This makes it a valuable intermediate in various chemical syntheses and a useful probe in biochemical studies.

Properties

IUPAC Name

1,2-bis(4-nitrophenyl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O4/c17-15(18)11-5-1-9(2-6-11)13-14-10-3-7-12(8-4-10)16(19)20/h1-8,13-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYEMGPZOKZIEAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NNC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90177255
Record name 4,4'-Dinitrohydrazobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90177255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22719-28-4
Record name 4,4'-Dinitrohydrazobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022719284
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-Dinitrohydrazobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90177255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Bis(4-nitrophenyl)hydrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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